(2-Methyl-6-nitrophenyl)hydrazine
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Overview
Description
(2-Methyl-6-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzene ring substituted with a methyl group at the second position and a nitro group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-nitrophenyl)hydrazine typically involves the reaction of 2-methyl-6-nitroaniline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Methyl-6-nitroaniline+Hydrazine hydrate→this compound
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-6-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Reduction: 2-Methyl-6-aminophenylhydrazine
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Scientific Research Applications
(2-Methyl-6-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of (2-Methyl-6-nitrophenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The nitro group may also undergo bioreduction, generating reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
- (2-Methyl-4-nitrophenyl)hydrazine
- (2-Methyl-5-nitrophenyl)hydrazine
- (2-Methyl-3-nitrophenyl)hydrazine
Comparison: (2-Methyl-6-nitrophenyl)hydrazine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and biological effects due to steric and electronic factors.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2-methyl-6-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-2-4-6(10(11)12)7(5)9-8/h2-4,9H,8H2,1H3 |
InChI Key |
LUDSNMOKMRULNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
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